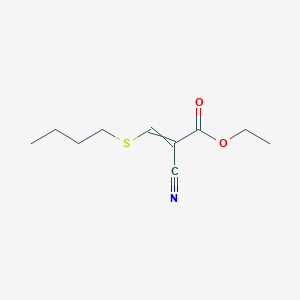
Ethyl 3-(butylsulfanyl)-2-cyanoprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(butylsulfanyl)-2-cyanoprop-2-enoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(butylsulfanyl)-2-cyanoprop-2-enoate typically involves the reaction of ethyl cyanoacetate with butylthiol in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism where the butylthiol attacks the cyano group, leading to the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(butylsulfanyl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the cyano group.
Substitution: Strong nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted esters or amides.
Applications De Recherche Scientifique
Ethyl 3-(butylsulfanyl)-2-cyanoprop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-(butylsulfanyl)-2-cyanoprop-2-enoate involves its interaction with various molecular targets. The butylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The cyano group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(methylsulfanyl)-2-cyanoprop-2-enoate
- Ethyl 3-(ethylsulfanyl)-2-cyanoprop-2-enoate
- Ethyl 3-(propylsulfanyl)-2-cyanoprop-2-enoate
Uniqueness
Ethyl 3-(butylsulfanyl)-2-cyanoprop-2-enoate is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Propriétés
Numéro CAS |
90279-74-6 |
|---|---|
Formule moléculaire |
C10H15NO2S |
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
ethyl 3-butylsulfanyl-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C10H15NO2S/c1-3-5-6-14-8-9(7-11)10(12)13-4-2/h8H,3-6H2,1-2H3 |
Clé InChI |
YIODETMVRCZYBA-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC=C(C#N)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


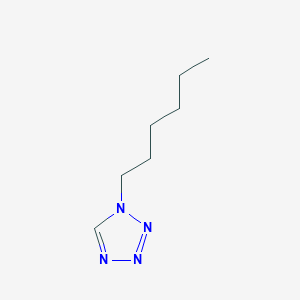
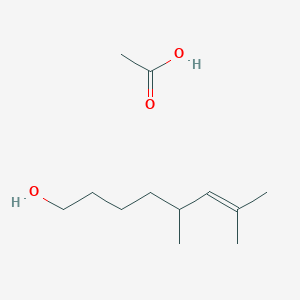
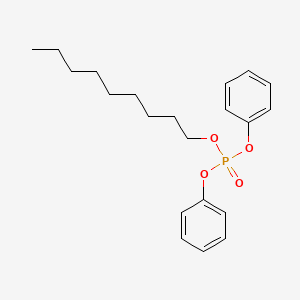
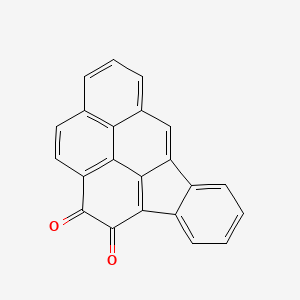
![3-Methyl-5-oxo-5-{[2-(thiophen-2-yl)ethyl]amino}pentanoic acid](/img/structure/B14352986.png)
![N~1~-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14352991.png)

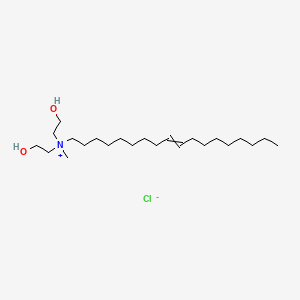


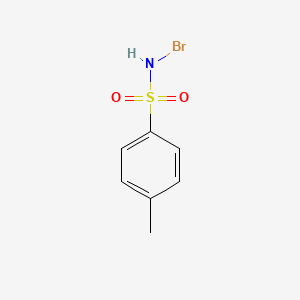
![[2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B14353024.png)


